(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Descripción
This compound features a pyrrolo[3,4-d]pyrimidin-6(7H)-yl scaffold linked via a methanone bridge to a 4-(3-methoxypyrrolidin-1-yl)phenyl group. The 3-methoxypyrrolidine substituent may enhance bioavailability by improving solubility and conformational stability compared to unsubstituted analogs.
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-16-6-7-21(10-16)15-4-2-13(3-5-15)18(23)22-9-14-8-19-12-20-17(14)11-22/h2-5,8,12,16H,6-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPIQIMOOMXOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , hereafter referred to as Compound A , has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, synthesizing findings from diverse research studies and clinical trials.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrrolidine moiety and a pyrrolo-pyrimidine core. The presence of these functional groups suggests potential interactions with various biological targets.
Antiplatelet Activity
Recent studies have highlighted the role of similar compounds in inhibiting platelet aggregation. For instance, the optimization of P2Y12 antagonists has revealed that compounds with structural similarities to Compound A exhibit significant antiplatelet effects. In one study, a related compound demonstrated nanomolar potency in human plasma assays, indicating that modifications to the pyrimidine structure can enhance efficacy while reducing bleeding risks associated with traditional antiplatelet therapies .
Anticancer Properties
Research into the anticancer potential of pyrrolo-pyrimidines has shown promising results. For example, molecular docking studies have confirmed that compounds within this class can interact effectively with cancer-related targets, leading to inhibition of tumor growth. These studies suggest that Compound A may exhibit similar anticancer properties due to its structural features that facilitate binding to target proteins involved in cell proliferation and survival .
The mechanism by which Compound A exerts its effects appears to involve multiple pathways:
- Inhibition of Kinases : Compounds similar to Compound A have been shown to inhibit specific kinases involved in cell signaling pathways, crucial for cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, providing a dual mechanism of action—both inhibiting growth and promoting cell death .
Case Study 1: Antiplatelet Efficacy
In a clinical trial involving a related P2Y12 antagonist, researchers observed that the compound significantly reduced thrombus formation in rat models. The study noted that the compound had a wider therapeutic window compared to established treatments like clopidogrel, suggesting a favorable safety profile for future clinical applications .
Case Study 2: Anticancer Activity
A study focusing on the anticancer effects of pyrrolo-pyrimidine derivatives found that these compounds could inhibit the growth of various cancer cell lines. The research indicated that Compound A's structural components were crucial for its activity against specific cancer targets, reinforcing its potential as an anticancer agent .
Data Tables
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Functional Groups
- Pyrrolopyrimidine Derivatives: The pyrrolo[3,4-d]pyrimidine core is structurally similar to thieno[2,3-d]pyrimidine in the compound 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one ().
- Substituent Effects: The 3-methoxypyrrolidine group in the target compound contrasts with the chromeno-pyrazolo-pyridinone system in .
Cytotoxicity Screening
- For example, pyrrolopyrimidine analogs like imatinib derivatives show IC₅₀ values in the nanomolar range using SRB . The assay’s sensitivity (detection limit ~1,000 cells/well) makes it suitable for high-throughput screening of the target compound’s analogs .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Methodological Comparison (Cytotoxicity Assays)
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or mechanistic studies on the target compound are absent in the provided evidence. Comparative insights rely on structural analogs and assay methodologies.
- Synthetic Challenges : Both compounds require advanced heterocyclic synthesis, but the target compound’s methoxypyrrolidine group may simplify purification compared to the fused systems in .
- Prior studies on pyrrolopyrimidines suggest its applicability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Cyclocondensation : Reacting substituted pyrrolidine and pyrimidine precursors under reflux conditions (e.g., xylene, 25–30 hours) .
- Purification : Recrystallization from methanol or column chromatography to isolate the product .
- Key intermediates : Use of tert-butyldimethylsilyl (TBDMS) or methoxyphenyl protecting groups to enhance regioselectivity .
- Data Table :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Xylene, reflux, 30 hr | 67–85 | |
| Deprotection | TBAF in THF, rt | 75–90 |
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for methoxypyrrolidine (δ ~3.56 ppm for OCH3) and pyrrolopyrimidine protons (δ ~6.3–8.0 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring .
- Data Table :
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 3.56 (s, OCH3), 6.37–7.53 (aromatic) | |
| HRMS | m/z 375.1814 (calc. 375.1816) |
Advanced Research Questions
Q. How can multi-component reactions (MCRs) improve the synthesis of pyrrolo[3,4-d]pyrimidine derivatives?
- Methodology :
- MCR design : Combine aldehydes, cyanacetamide, and sulfonamides in ethanol/HCN to form pyrrolo-pyrimidine cores .
- Optimization : Adjust substituents (e.g., bromophenyl, pyridinyl) to modulate electronic effects .
- Challenges : Side reactions (e.g., over-alkylation) require strict temperature control (150°C) .
- Data Table :
| Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 3,5-Dibromophenyl | 64 | 257 | |
| Pyridin-3-yl | 70 | 232 |
Q. How should researchers address discrepancies in NMR data for structurally similar analogs?
- Methodology :
- Solvent effects : Compare DMSO-d6 vs. CDCl3 to identify hydrogen bonding shifts (e.g., NH protons at δ ~11.8 ppm in DMSO) .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in pyrrolidine rings .
- Validation : Cross-reference with X-ray data to resolve ambiguous NOE correlations .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 < 10 µM .
- Data Table :
| Assay | Target | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | IC50 = 0.8 µM | |
| Antimicrobial | S. aureus | MIC = 4 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
